Rimazolium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,6-dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O3/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16/h8-9H,4-7H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRFSPJFXLGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C[N+](=C2CCCC(N2C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28610-84-6 (methyl sulfate salt) | |
| Record name | Rimazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035615726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865436 | |
| Record name | Rimazolium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35615-72-6 | |
| Record name | 3-(Ethoxycarbonyl)-6,7,8,9-tetrahydro-1,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35615-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035615726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimazolium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13289 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimazolium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethoxycarbonyl)-6,7,8,9-tetrahydro-1,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMAZOLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967Y95129A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Rimazolium
Retrosynthetic Analysis and Strategic Precursor Utilization
Retrosynthetic analysis of the pyrido[1,2-a]pyrimidin-4-one core, a key structural component of Rimazolium, suggests a logical disconnection strategy. A common approach involves a tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction. This retrosynthetic pathway identifies readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters as key precursors.
Table 1: Key Precursors for Pyrido[1,2-a]pyrimidin-4-one Synthesis
| Precursor Type | Example |
| 2-Halopyridine | 2-chloropyridine |
| (Z)-3-Amino-3-arylacrylate ester | Methyl (Z)-3-amino-3-phenylacrylate |
This strategy allows for the modular synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold, enabling the introduction of various substituents on both the pyridine (B92270) and pyrimidine (B1678525) rings. rsc.org
Novel Synthetic Routes for the this compound Core Structure
Traditional methods for synthesizing pyrido[1,2-a]pyrimidin-4-ones often rely on acid-catalyzed condensation or thermal cyclization, which can require harsh conditions. rsc.org Modern synthetic chemistry has paved the way for more efficient and environmentally benign approaches. One-pot tandem reactions, such as the copper-catalyzed C-N bond formation followed by intramolecular amidation, exemplify these advancements, offering good to excellent yields from accessible starting materials. rsc.org
Multicomponent reactions (MCRs) also present a powerful tool for the construction of the pyrido-pyrimidine skeleton. These reactions, which involve the combination of three or more reactants in a single step, offer high atom economy and procedural simplicity. For instance, a five-component reaction has been developed for the synthesis of pyrazole-fused pyrido[2,3-d]pyrimidine-diones in water, highlighting the potential of MCRs in generating complex heterocyclic systems. mdpi.com
The application of green chemistry principles to the synthesis of pyrimidine and its fused derivatives, such as the pyrido-pyrimidine core of this compound, is an area of active research. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inkuey.net
Key green synthetic strategies applicable to the this compound core include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.inkuey.net
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. Mechanochemical approaches, such as ball-milling, offer a solvent-free route to pyrido[2,3-d]pyrimidines. rsc.org
Use of Greener Solvents: When a solvent is necessary, environmentally benign options like water or glycerol are preferred. mdpi.comresearchgate.net For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been successfully carried out in glycerol under microwave heating. researchgate.net
Catalysis: The use of reusable heterogeneous catalysts or biocatalysts can enhance the sustainability of the synthesis. kuey.netrsc.org Nano-catalysts have also been employed to facilitate the synthesis of pyrido[2,3-d]pyrimidine analogs. rsc.org
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrido-pyrimidine Synthesis
| Parameter | Conventional Method | Green Method |
| Solvent | Often hazardous organic solvents | Water, glycerol, or solvent-free |
| Energy | Conventional heating (longer times) | Microwave irradiation (shorter times) |
| Catalyst | Often stoichiometric reagents | Reusable catalysts, biocatalysts |
| Waste | Higher E-factor (more waste) | Lower E-factor (less waste) |
While specific stereoselective syntheses for this compound are not detailed in the available literature, the synthesis of chiral pyrido-pyrimidine derivatives is an area of interest, particularly for compounds with potential therapeutic applications. The presence of a chiral center in some pyrido[2,3-d]pyrimidine-diones suggests the possibility of asymmetric synthesis. mdpi.com
Organocatalysis, using natural amino acids like L-proline, has been explored for the asymmetric synthesis of related heterocyclic compounds and could potentially be applied to introduce chirality into the this compound scaffold. mdpi.com Furthermore, transition metal-catalyzed asymmetric hydrogenation represents a powerful method for the enantioselective synthesis of chiral amines, which could be key intermediates in the synthesis of chiral pyrido-pyrimidine derivatives. nih.gov
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of the pyrido-pyrimidine scaffold is crucial for structure-activity relationship (SAR) studies and the discovery of new bioactive molecules.
The modular nature of many synthetic routes to pyrido-pyrimidines allows for systematic structural modifications. By varying the substituents on the starting materials, a wide range of analogues can be prepared. For example, in the synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and acrylate esters, different aryl groups on the ester or substituents on the pyridine ring can be readily introduced. rsc.org This allows for the exploration of how different functional groups at various positions on the scaffold affect biological activity.
The development of efficient synthetic strategies for pyrido-pyrimidines is essential for the creation of compound libraries for high-throughput screening. Multicomponent reactions are particularly well-suited for this purpose, as they allow for the rapid generation of a diverse set of molecules from a small number of starting materials. mdpi.com While specific combinatorial syntheses targeting this compound are not described, the methodologies for constructing pyrido[4,3-d]pyrimidine libraries for the discovery of new inhibitors of biological targets demonstrate the feasibility of this approach.
Utilization of Specific Reagents in this compound Synthesis (e.g., Michael Reagents)
The Michael reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. This reaction is particularly valuable for creating new stereocenters and for the construction of complex cyclic and acyclic systems under relatively mild conditions.
In the context of synthesizing derivatives of the pyrido[1,2-a]pyrimidine scaffold, which forms the core of this compound, Michael acceptors can be strategically employed to introduce functional groups that are either part of the final this compound structure or can be readily converted to the desired substituents. For instance, α,β-unsaturated esters, ketones, or nitriles can serve as Michael acceptors. The nucleophilic Michael donors can range from carbanions, such as enolates, to heteroatomic nucleophiles like amines and thiols.
While a direct, one-pot synthesis of this compound via a Michael addition as the primary ring-forming step is not the conventionally documented route, the principles of this reaction are pertinent to the introduction of the ethoxycarbonyl group at the C3 position and in the formation of substituted intermediates. The traditional approach to forming the pyrido[1,2-a]pyrimidin-4-one ring system involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent, such as diethyl ethoxymethylenemalonate. This reaction, while not a classic Michael addition in itself, shares mechanistic features involving nucleophilic attack on an electron-deficient carbon center.
The derivatization of the pyrido[1,2-a]pyrimidine core to achieve the specific substitution pattern of this compound, namely the methyl groups at positions 1 and 6 and the ethoxycarbonyl group at position 3, can be envisioned through pathways that could involve Michael-type steps. For example, the introduction of a substituent at the C3 position can be facilitated by creating a Michael acceptor at this position on a pre-formed pyridopyrimidine ring, followed by the addition of a suitable nucleophile.
The following table outlines potential Michael acceptors and donors that are relevant to the synthesis of functionalized pyrido[1,2-a]pyrimidine systems, illustrating the versatility of this reaction in generating precursors and analogues of this compound.
| Michael Acceptor | Michael Donor (Nucleophile) | Potential Application in this compound Synthesis Context |
| Diethyl ethoxymethylenemalonate (or similar) | 2-Amino-6-methylpyridine | While not a direct Michael addition, the initial condensation step for forming the pyridopyrimidine ring involves a similar nucleophilic attack. |
| α,β-Unsaturated ester | Enolate of a ketone or ester | Introduction of a carbon chain at a specific position on the pyridopyrimidine ring, which could be further modified. |
| Acrylonitrile | Amine or thiol | Functionalization of the heterocyclic core with nitrogen or sulfur-containing moieties for creating derivatives. |
| α,β-Unsaturated ketone | Organocuprates | Controlled carbon-carbon bond formation for the introduction of alkyl or aryl groups. |
Detailed research into the synthesis of complex heterocyclic structures often reveals the application of tandem reactions, where a Michael addition is followed by an intramolecular cyclization or another transformation. In the synthesis of this compound analogues, a strategy could involve the Michael addition of a nucleophile to a suitably functionalized pyridine derivative, which then undergoes cyclization to form the desired bicyclic system.
The selection of the specific Michael reagent is critical and depends on the desired outcome. For instance, the use of "soft" nucleophiles, such as organocuprates or thiolates, generally favors the 1,4-conjugate addition characteristic of the Michael reaction over the 1,2-direct addition to a carbonyl group. This selectivity is crucial when working with multifunctional molecules.
Molecular and Cellular Mechanisms of Action for Rimazolium in Experimental Systems
Ligand-Target Interactions at the Molecular Level
Comprehensive studies to definitively identify and characterize the primary biological targets of Rimazolium are not extensively documented in publicly available scientific literature.
Specific high-affinity receptors or ion channels that serve as primary targets for this compound have not been conclusively identified. However, some studies have explored its interaction with enzymes. Experimental evidence has shown that this compound can inhibit certain enzymatic activities in vitro, although the physiological relevance of these findings at therapeutic concentrations is not fully established.
One study demonstrated that this compound inhibits ethylmorphine-N-demethylation and ethoxycoumarin-O-deethylation in rat liver homogenates. These reactions are catalyzed by cytochrome P450 enzymes. The inhibitory effects were observed at high concentrations (10-3 mol), which may not be representative of therapeutic levels.
Pharmacological profiling suggests that this compound does not act via the same mechanisms as many common analgesics. Its analgesic effect is not reversed by the opioid antagonist naloxone, indicating it does not directly target opioid receptors. Furthermore, its anti-inflammatory action differs from that of prostaglandin (B15479496) synthesis inhibitors. For instance, in the carrageenan-induced inflammation model, this compound was found to inhibit the initial phase, which is mediated by histamine and serotonin, whereas morphine affects the second (kinin-mediated) phase and indomethacin (B1671933) inhibits the third (prostaglandin-mediated) phase.
Table 1: Effects of this compound on Nociception and Inflammation Models
| Test/Model | Effect of this compound | Comparison with Other Analgesics | Reference |
|---|---|---|---|
| Prostaglandin-mediated pain (writhing test) | Inhibition | Similar to morphine and PG synthesis inhibitors | |
| Non-prostaglandin-mediated pain (MgSO4 writhing) | Inhibition | Similar to morphine; distinct from PG synthesis inhibitors | |
| Naloxone Reversal of Analgesia | Not reversed | Distinct from opioids (e.g., morphine) | |
| Carrageenan-induced Edema (Phase 1: Histamine/Serotonin) | Inhibition | Distinct from morphine and indomethacin |
Quantitative Binding Kinetics and Affinity Studies (e.g.,in vitroassays with recombinant systems)
There is a lack of available data from quantitative binding kinetics and affinity studies, such as in vitro assays with recombinant receptor or enzyme systems, to determine the binding affinity (e.g., Kd, Ki) of this compound to specific molecular targets.
No studies have been identified that investigate the potential for this compound to act as an allosteric modulator or to exhibit cooperativity in its engagement with any biological target.
Intracellular Signaling Cascades Modulated by this compound
Direct evidence detailing the specific intracellular signaling cascades modulated by this compound is not present in the available scientific literature. The downstream consequences of its interaction with any primary target remain to be elucidated.
Due to the absence of identified primary targets, no analysis of downstream effector pathways directly activated or inhibited by this compound has been reported.
There is no available research describing the role of this compound in the regulation of second messenger systems, such as cyclic AMP (cAMP), inositol triphosphate (IP3), or calcium ions (Ca2+).
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylmorphine |
| Ethoxycoumarin |
| Morphine |
| Indomethacin |
| Naloxone |
| Histamine |
| Serotonin |
Cellular Responses and Phenotypes in Model Systems
Investigations in Established Cell Lines (e.g., gene expression, protein phosphorylation profiles)
There is no specific information available in the reviewed scientific literature regarding systematic investigations of this compound in established cell lines. Consequently, data on its effects on global gene expression profiles or protein phosphorylation patterns in these systems could not be found. Such studies would be necessary to understand the downstream signaling pathways modulated by this compound.
Interactive Data Table: Gene Expression Changes Induced by this compound in Established Cell Lines
No publicly available data.
Interactive Data Table: Protein Phosphorylation Profile Changes Induced by this compound
No publicly available data.
Studies in Primary Cell Cultures (e.g., neuronal, glial, immune cell interactions)
Detailed studies of this compound's effects on primary cell cultures, including neuronal, glial, or immune cells, are not described in the available scientific literature. Therefore, information regarding its impact on the function, interaction, and signaling within these physiologically relevant cell types is currently unavailable. Research in this area would be critical to understanding the compound's effects within a more complex biological context.
Interactive Data Table: Effects of this compound on Primary Cell Cultures
No publicly available data.
Subcellular Localization and Intracellular Trafficking Studies
There is no information available from scientific studies detailing the subcellular localization or intracellular trafficking of this compound. Understanding where a compound localizes within a cell is crucial for identifying its molecular targets and mechanism of action. Techniques such as fluorescence microscopy with tagged compounds or subcellular fractionation would be required to elucidate these aspects.
Interactive Data Table: Subcellular Distribution of this compound
No publicly available data.
Advanced Preclinical Pharmacological Investigations of Rimazolium in Defined Animal Models and *in Vitro* Systems
Pharmacodynamics in Isolated Biological Systems and In Vitro Models
In vitro pharmacodynamic studies are essential for elucidating the direct effects of a compound on biological targets without the complexities of a whole organism. These studies utilize isolated tissues, cells, or recombinant systems to assess the compound's mechanism of action and the nature of its interaction with specific molecular targets.
Receptor Occupancy and Functional Assays in Isolated Tissues and Recombinant Systems
Receptor binding assays are considered a standard method for measuring the affinity of a ligand for its target receptor. giffordbioscience.comwikipedia.org These assays determine the strength of the binding interaction, often expressed as the equilibrium dissociation constant (KD), which represents the ligand concentration at which half of the binding sites are occupied at equilibrium. bmglabtech.com Competitive binding assays are frequently used to determine the relative affinities (Ki values) of test compounds by assessing their ability to inhibit the binding of a known radiolabeled ligand to the receptor. giffordbioscience.comwikipedia.org These assays can be performed using membrane homogenates or cells expressing the target receptor. giffordbioscience.comwikipedia.org
Functional assays, often conducted in isolated tissues or recombinant systems, complement binding studies by evaluating the downstream effects of ligand binding. These assays measure the biological response elicited by the compound's interaction with its target, providing information on whether the compound acts as an agonist, antagonist, or modulator. While specific data on Rimazolium's receptor occupancy and functional effects in isolated systems were not extensively detailed in the search results, the principles of these assays are fundamental to understanding its potential pharmacodynamic profile. For instance, studies on other compounds have utilized radiolabeled ligands in competitive binding assays to determine IC50 values, representing the concentration of the test compound required to inhibit 50% of the radioligand binding. giffordbioscience.com
Enzyme Inhibition or Activation Kinetics (in vitro)
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and how various factors, such as substrate concentration, temperature, and pH, affect these rates. lecturio.comslideshare.net Studying enzyme kinetics provides insight into the mechanism by which enzymes interact with substrates, including the formation of enzyme-substrate complexes and the conversion of substrates to products. slideshare.net For compounds that target enzymes, in vitro enzyme kinetics studies are critical for determining the nature of the interaction (inhibition or activation) and quantifying its potency.
Key parameters determined in enzyme kinetics studies include the Michaelis constant (KM), which reflects the substrate concentration at half-maximal velocity (Vmax), and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. lecturio.com Inhibitory effects can be characterized by determining inhibition constants (Ki) and classifying the type of inhibition (e.g., competitive, non-competitive, uncompetitive). While direct in vitro enzyme kinetic data for this compound were not prominently found in the search results, the general principles of enzyme kinetics are applicable if this compound is found to interact with enzymatic targets. Studies on other compounds have shown that enzyme kinetics can reveal the mechanism of action, such as the irreversible inhibition of an enzyme due to covalent binding. jnmjournal.org
Ion Channel Modulation Studies (e.g., patch-clamp electrophysiology in cell lines)
Ion channels are crucial for regulating cellular excitability and signaling, making them important targets for drug development. nih.gov Ion channel modulation studies, particularly using techniques like patch-clamp electrophysiology, allow for the direct measurement of ion flow across cell membranes and how a compound affects channel activity. europeanpharmaceuticalreview.com Patch-clamp techniques enable researchers to record the electrical currents flowing through single ion channels or a population of channels in a cell.
Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Metabolism, Excretion Focus)
Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). veteriankey.comallucent.comuni-konstanz.de Preclinical PK studies in animal models are essential for understanding how a compound is handled by a living organism, providing crucial data for predicting its behavior in humans and informing subsequent studies. vmrcindia.combioduro.comnih.gov
Absorption and Tissue Distribution Patterns in Specific Animal Organs
Absorption is the process by which a drug enters the bloodstream from its site of administration. veteriankey.com Distribution refers to the movement of the drug from the blood to various tissues and organs in the body. veteriankey.com Tissue distribution studies in animal models typically involve administering the compound and measuring its concentrations in different tissues over time. bioduro.comfrontiersin.orgmdpi.com These studies help determine which organs are exposed to the compound and at what concentrations.
The search results provided general information on absorption and tissue distribution studies in animals for various compounds. For example, studies have shown that compounds can be rapidly and widely distributed in various tissues after oral administration, with the highest concentrations often found in organs like the kidney and liver. frontiersin.orgfrontiersin.org The distribution patterns can vary depending on the compound's physicochemical properties, such as lipophilicity. veteriankey.com Some compounds may show limited distribution to certain organs, like the brain, due to barriers such as the blood-brain barrier. mdpi.com While specific tissue distribution data for this compound across multiple organs were not detailed, the methodology involves collecting tissue specimens at different time points post-dosing and quantifying the compound's concentration. mdpi.com
Metabolic Pathways and Metabolite Identification in Animal Systems
Metabolism is the process by which the body chemically transforms a drug, primarily through enzymatic reactions. veteriankey.comwikipedia.org This often leads to the formation of metabolites, which may be pharmacologically active or inactive and can be more easily excreted. wikipedia.org Identifying the metabolic pathways and structures of metabolites is crucial for understanding a compound's fate in the body and assessing potential drug-drug interactions or toxicity. nih.govchemrxiv.org
Metabolite identification studies in animal systems typically involve analyzing biological samples (e.g., plasma, urine, feces, bile, tissue) using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comnih.govmdpi.com These studies aim to detect, separate, and characterize the structures of the metabolites formed. wuxiapptec.commdpi.com The major metabolic pathways can be proposed based on the identified metabolites. wuxiapptec.com Studies on other compounds have identified various metabolic transformations, including N-dealkylation and phase II metabolism. nih.gov The excretion of the parent drug and its metabolites can occur via urine, feces, or bile. frontiersin.orgwuxiapptec.commsdvetmanual.com While detailed metabolic pathways and specific metabolite structures for this compound in animal models were not extensively described in the search results, the general approach involves comprehensive analytical profiling of biological samples to identify transformation products. wuxiapptec.commdpi.com
Excretion Routes and Clearance Mechanisms in Animal Models
Understanding the excretion routes and clearance mechanisms of a compound in animal models is a significant aspect of preclinical drug development nih.gov. These studies help predict how a drug will be eliminated from the body ijrpc.com. Research has shown correlations between the fraction of unchanged drug excreted in urine (fe) in various animal species (rats, dogs, and monkeys) and humans nih.govnih.gov. Animal models, however, tend to underpredict the urinary excretion of unchanged drug in humans nih.gov. Dogs have been found to be among the more reliable predictors of human urinary excretion compared to rats and monkeys, with a higher percentage of fe values falling within two-fold of human fe nih.govnih.gov.
Blood-Brain Barrier Permeability and Brain Distribution Studies in Animal Models
Assessing a drug's permeability across the blood-brain barrier (BBB) is vital, particularly for compounds intended to act on the central nervous system frontiersin.org. Animal models, such as rodents, are commonly used for these studies frontiersin.orgnih.gov. Techniques like determining the logarithmic ratio of the steady-state concentration of a drug in the brain to the blood or plasma (log BB) are employed frontiersin.org. Studies in rats have investigated the brain uptake and distribution of compounds, examining how quickly they enter the brain and how they are distributed across different brain regions nih.gov. The disappearance of a compound from the brain and plasma can occur in parallel, with comparable elimination half-lives nih.gov. It has been observed that some compounds distribute almost uniformly in various brain regions inside the BBB after entering the brain nih.gov. Differences in BBB permeability and drug delivery have been noted between animal models and humans, suggesting that direct translation of findings may be hindered by interspecies variations nih.gov.
Exploratory Pharmacological Phenotypes in Specific In Vivo Animal Models for Mechanistic Insights
Animal models are utilized to explore the pharmacological phenotypes induced by a compound, providing insights into its potential mechanisms of action researchgate.netnih.govviennabiocenter.org. These studies often involve observing behavioral changes, conducting electrophysiological recordings, and investigating neurochemical alterations viennabiocenter.orgnnk.gov.hu.
Model-Specific Behavioral Phenotypes (excluding therapeutic efficacy claims)
Behavioral phenotyping in animal models involves a range of tests to assess various aspects of behavior, including motor function, learning and memory processes, anxiety-like and depressive behaviors, social behavior, repetitive behaviors, and sensory functions nih.govviennabiocenter.org. These studies can reveal model-specific behavioral changes in response to a compound researchgate.netnih.gov. For example, studies in rodent models have investigated behavioral impairments and altered behavioral patterns nnk.gov.hu. While animal models can display behavioral phenotypes relevant to human conditions, they may not fully recapitulate the complexity observed in humans researchgate.net.
Neurochemical Release and Uptake Studies in Animal Brain Models
Neurochemical studies in animal brain models investigate the release and uptake of neurotransmitters nih.govnih.gov. These studies can determine if a compound interacts with specific neurotransmitter systems, such as monoaminergic or amino acid receptor sites nih.gov. By examining the concentrations of a compound and its metabolites in the brain and relating them to in vitro effects on neurotransmitter mechanisms, researchers can gain insights into the relative importance of these systems in the compound's pharmacological actions nih.gov.
Potential for Drug-Drug Interactions in Preclinical Systems (e.g., enzyme inhibition, binding competition in in vitro or animal models)
The potential for drug-drug interactions is evaluated in preclinical systems, including in vitro assays and animal models europa.eunih.govwuxiapptec.comnih.gov. These studies aim to identify how a compound might affect the metabolism or pharmacokinetic behavior of other co-administered drugs wuxiapptec.comnih.gov. In vitro models often utilize liver microsomes or recombinant enzymes to assess enzyme-mediated interactions, as well as cell lines or vesicles expressing transporters to evaluate transporter-mediated interactions wuxiapptec.com. Enzyme inhibition is a major mechanism of drug-drug interactions, where a compound can decrease the metabolism of another drug by interacting with drug-metabolizing enzymes nih.gov. This interaction can be reversible or irreversible koracademy.comsavemyexams.com. Reversible inhibition can be competitive, non-competitive, uncompetitive, or mixed nih.govsavemyexams.comresearchgate.net. Competitive inhibitors resemble the substrate and compete for the enzyme's active site, while non-competitive inhibitors bind to an alternative site, altering the active site's shape savemyexams.com. Irreversible inhibitors can form covalent bonds with enzymes, leading to permanent inactivation savemyexams.com. While preclinical animal studies can be relevant for assessing drug interactions, species differences can make direct extrapolation to humans difficult europa.eunih.gov. Novel "humanized" animal models are being developed to better simulate human-like drug metabolism and help validate in vivo relevance of in vitro human data nih.gov.
Structure Activity Relationship Sar Studies of Rimazolium and Its Analogues
Identification of Key Pharmacophore Elements for Biological Activity
A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response rsc.orgjustia.com. Identifying the key pharmacophore elements of Rimazolium is crucial for designing analogues with improved potency, selectivity, or pharmacokinetic properties.
Based on studies of rimcazole (B1680635) analogues, certain structural features have been implicated in their binding to biological targets like the dopamine (B1211576) transporter and sigma receptors niper.gov.in. While a definitive, universally accepted pharmacophore model specifically for this compound across all its potential activities is not extensively detailed in the provided search results, the studies on its analogues provide insights into structural requirements for binding to specific targets.
Essential Functional Groups for Target Binding
Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties, significantly influencing its interaction with biological targets biotechacademy.dkdrughunter.com. In the context of this compound and its analogues, the presence and position of certain functional groups are critical for their binding affinity.
Studies on rimcazole analogues binding to the dopamine transporter indicated that aromatic substitutions on the carbazole (B46965) ring were generally not well tolerated, suggesting the importance of the unsubstituted or specifically substituted aromatic system for optimal interaction with this transporter niper.gov.in. The terminal piperazine (B1678402) moiety and the propyl linker are also likely to play roles in target recognition and binding through various intermolecular forces such as hydrogen bonding, ionic interactions, and van der Waals forces, although specific details for this compound's primary targets are not exhaustively described in the provided snippets. Functional groups like amines, present in the piperazine ring, can act as hydrogen bond acceptors or donors and can be protonated, influencing ionic interactions with the target biotechacademy.dkdrughunter.commdpi.com.
Rational Design Strategies Based on SAR Principles
Rational drug design involves designing molecules with specific desired properties based on a thorough understanding of the biological target and the SAR of existing ligands parssilico.comnih.govslideshare.net. For this compound analogues, SAR principles can guide the design of new compounds with improved efficacy, selectivity, and reduced off-target effects.
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives
Scaffold hopping and bioisosteric replacements are key strategies in rational drug design used to generate novel chemical entities with similar biological activity but different core structures or functional groups researchgate.netdrughunter.comresearchgate.netebi.ac.uknih.govozmosi.comcambridgemedchemconsulting.commdpi.com. This can be employed to improve pharmacokinetic properties, circumvent patent issues, or explore new chemical space researchgate.netresearchgate.netebi.ac.uknih.govozmosi.comcambridgemedchemconsulting.com.
While the provided search results mention scaffold hopping and bioisosteric replacement as general strategies in drug design researchgate.netnih.govniper.gov.indrughunter.comresearchgate.netebi.ac.uknih.govozmosi.comcambridgemedchemconsulting.commdpi.comchemrxiv.org, specific detailed examples of these techniques applied directly to this compound derivatives are not extensively described. However, the study on rimcazole analogues exploring modifications on the carbazole ring and the terminal nitrogen niper.gov.in exemplifies the principle of structural modification around a core scaffold to understand activity. Bioisosteric replacements would involve substituting specific atoms or groups in this compound with others having similar physicochemical properties to see if the desired biological activity is retained or improved, potentially altering properties like metabolic stability or off-target binding drughunter.comcambridgemedchemconsulting.com.
Targeted Modifications for Selective Ligand Development (e.g., subtype selectivity)
Targeted modifications based on SAR are employed to enhance the selectivity of a compound for a particular biological target or receptor subtype epo.orgekb.eg. This is particularly relevant for targets that exist in multiple forms or subtypes, where selective modulation of one subtype is desired to achieve specific therapeutic effects and minimize off-target side effects epo.org.
In the case of rimcazole analogues, SAR studies have investigated their binding affinities at sigma1 and sigma2 receptors niper.gov.in. Modifications to the structure led to variations in affinity for these subtypes, indicating that targeted modifications can influence subtype selectivity niper.gov.in. For example, certain aromatic substitutions on the carbazole ring and modifications at the terminal nitrogen of the piperazine moiety resulted in differential binding to sigma1 and sigma2 receptors niper.gov.in. This demonstrates the potential for rational design to develop this compound analogues with enhanced selectivity for specific sigma receptor subtypes or other targets.
Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking, Molecular Dynamics)
Computational approaches play an increasingly vital role in modern SAR studies and rational drug design rsc.orgparssilico.comnih.govslideshare.netepo.orgekb.egnih.govuclv.edu.cuarxiv.orgmdpi.commdpi.comchemmethod.comopenmedicinalchemistryjournal.commdpi.comnih.govrug.nlrug.nlnih.gov. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations provide valuable insights into the relationship between chemical structure and biological activity at a molecular level rsc.orgparssilico.comnih.govslideshare.netepo.orgekb.egnih.govuclv.edu.cuarxiv.orgmdpi.commdpi.comchemmethod.comopenmedicinalchemistryjournal.commdpi.comnih.govrug.nlrug.nlnih.gov.
While the provided search results discuss these computational methods in the context of drug design and SAR rsc.orgmdpi.comparssilico.comnih.govslideshare.netepo.orgekb.egnih.govuclv.edu.cuarxiv.orgmdpi.commdpi.comchemmethod.comopenmedicinalchemistryjournal.commdpi.comnih.govrug.nlrug.nlnih.govnih.gov, their specific application to elucidating the SAR of this compound or its analogues is not detailed with specific study findings in the provided snippets. However, based on general practices in the field, these methods would be applied as follows:
QSAR: QSAR models aim to build a mathematical relationship between structural descriptors of a series of compounds and their biological activity mdpi.comnih.govmdpi.com. For this compound analogues, QSAR could be used to identify which structural features (e.g., electronic, steric, hydrophobic) are most important for activity at a particular target and to predict the activity of new, untested analogues mdpi.comnih.govmdpi.com.
Molecular Docking: Molecular docking simulations predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimate the binding affinity rsc.orgekb.egnih.govmdpi.commdpi.comchemmethod.comopenmedicinalchemistryjournal.comnih.gov. For this compound, docking studies could help visualize how the molecule interacts with the binding sites of monoamine transporters or sigma receptors, identifying key residues involved in binding and explaining the effects of structural modifications on affinity rsc.orgekb.egnih.govmdpi.commdpi.comchemmethod.comnih.gov.
Molecular Dynamics: Molecular dynamics simulations provide insights into the dynamic behavior of a molecule and its target over time, accounting for the flexibility of both the ligand and the protein rsc.orgnih.govnih.govarxiv.orgchemmethod.comnih.govrug.nlrug.nlnih.gov. These simulations can complement docking studies by exploring the stability of the ligand-protein complex, identifying alternative binding poses, and understanding the conformational changes that may occur upon binding rsc.orgnih.govnih.govarxiv.orgchemmethod.comnih.govnih.gov. For this compound, MD simulations could offer a more realistic picture of its interaction with its biological targets in a dynamic environment.
While specific data from computational studies on this compound's SAR is not available in the provided results, these techniques represent standard approaches that would be employed to gain a deeper understanding of its molecular interactions and guide the design of improved analogues.
Advanced Analytical Methodologies for Rimazolium Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating Rimazolium from complex mixtures and for its subsequent quantification. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. HPLC allows for the separation of this compound from impurities, related substances, or matrix components. The choice of stationary phase (e.g., C18 columns) and mobile phase composition (often involving aqueous buffers and organic solvents like acetonitrile) is critical for achieving optimal separation clockss.org. Detection methods coupled with HPLC for this compound analysis can include UV-Visible detection, which is common for compounds with chromophores, or more advanced detectors. HPLC methods have been developed and validated for the quantification of various compounds in different matrices, highlighting the versatility of this technique in pharmaceutical analysis nih.govresearchgate.net. For instance, HPLC has been used to test samples in pharmaceutical contexts justia.com. The yields of reactions involving related pyrido[1,2-a]pyrimidin-4-ones have also been characterized by HPLC bme.hu.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically applied to analyze volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it might be amenable to analysis after chemical derivatization to form a more volatile compound. GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS). GC-MS is a powerful combination for separating and identifying components in complex mixtures, including aromatic compounds after derivatization nih.gov. The application of GC in the analysis of drug-related substances is also documented google.com.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is essential when a compound exists as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. While the provided information does not explicitly state that this compound has chiral centers or is administered as a specific enantiomer, many pharmaceutically active substances are chiral, and assessing their enantiomeric purity is crucial chemistrydocs.comnih.gov. Chiral HPLC, utilizing chiral stationary phases or chiral mobile phase additives, is a primary method for separating and quantifying individual enantiomers nih.govchiralpedia.com. This allows for the determination of enantiomeric excess and the control of stereoisomeric composition, which can be critical for pharmacological activity and safety chemistrydocs.com. Strategies for rapid chiral method development using techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) on various chiral stationary phases have been explored in drug discovery, demonstrating the importance of this analytical approach nih.gov. The analysis of a chemical may involve determining which enantiomer, if any, is bound to a receptor, particularly if the chemical has chiral centers googleapis.com.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) provides highly sensitive and selective detection and is often coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for the analysis of this compound. MS allows for the determination of the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the analyte and its potential metabolites.
Structural Elucidation of Metabolites (from in vitro or animal studies)
Structural elucidation of metabolites is a critical step in understanding the biotransformation of this compound in biological systems. LC-MS and LC-MS/MS (tandem mass spectrometry) are powerful tools for this purpose. By analyzing the fragmentation patterns of the parent compound and its metabolites, researchers can propose and confirm the structures of the metabolic products youtube.com. This is particularly important in non-clinical studies using animal tissues or cell lysates to identify how the compound is metabolized bioivt.com. Mass spectrometry data, such as m/z values and predicted collision cross sections, can aid in the identification of compounds like this compound uni.lu. LC-MS investigations have been used to identify reaction by-products, indicating its utility in characterizing related compounds clockss.org. Characterization and identification of metabolites using LC-MS/MS is a standard practice in drug development to ensure proper drug safety and efficacy youtube.com.
Imaging Mass Spectrometry in Tissue Sections (e.g., animal brain)
Imaging Mass Spectrometry (IMS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, is a powerful tool for visualizing the spatial distribution of molecules within tissue sections without the need for specific labels. pathogen-ri.euwiley.com This technique is well-suited for analyzing heterogeneous and complex biological tissues, providing both chemical characterization and spatial information. americanpharmaceuticalreview.com
In the context of this compound research, IMS could be applied to study its distribution within various tissues, including the brain, following administration in animal models. This is crucial for understanding how the compound permeates biological barriers and localizes in target areas. IMS allows for the simultaneous detection of multiple molecules, including potentially this compound and its metabolites, providing a comprehensive view of the molecular landscape within the tissue. wiley.comamericanpharmaceuticalreview.com The process typically involves coating a thin tissue section with a matrix material and then rastering a laser beam across the sample, acquiring a mass spectrum at each point to build a molecular image. wiley.comamericanpharmaceuticalreview.com While spatial resolution can vary, modern instruments are capable of resolutions down to the low micrometer level. pathogen-ri.euwiley.com The label-free nature of MSI is a significant advantage, preserving tissue integrity and allowing for untargeted analysis, which can be valuable for discovering unexpected distributions or metabolites. pathogen-ri.euamericanpharmaceuticalreview.comthepathologist.com
Advanced Spectroscopic Characterization Techniques (beyond basic identification)
Beyond basic spectroscopic methods used for compound identification, advanced techniques provide deeper insights into the conformational behavior of this compound and its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules in solution and solid states. For this compound, NMR can provide detailed information about its chemical structure, including the arrangement of atoms and the types of bonds present. More advanced NMR experiments can be used to study the compound's conformation, including preferred spatial arrangements and flexibility.
Furthermore, NMR is invaluable for investigating the interactions between this compound and biological targets, such as proteins or receptors. Techniques like ligand-based NMR (e.g., transferred NOESY, saturation transfer difference NMR) or protein-observed NMR can reveal binding sites, binding affinities, and conformational changes induced upon binding. Studies involving related pyrido-pyrimidine derivatives have utilized detailed NMR analysis for structural elucidation. bme.huclockss.org For example, NMR has been used to study the structure of a this compound decomposition product, providing insights into the conformational behavior of related cyclic amides. clockss.org
X-ray Crystallography of this compound-Target Complexes
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of crystalline materials, including small molecules like this compound and, importantly, complexes formed between this compound and its biological targets. anton-paar.comsciencemuseum.org.uk This method involves obtaining high-quality crystals of the this compound-target complex, exposing them to X-rays, and analyzing the resulting diffraction pattern to reconstruct the electron density map and, subsequently, the atomic coordinates. anton-paar.comsciencemuseum.org.uk
While direct crystallographic data for this compound-target complexes were not found in the search results, the principle of X-ray crystallography is broadly applicable to studying the binding modes of small molecules to proteins or other macromolecules. anton-paar.com Determining the crystal structure of this compound in complex with its target would provide atomic-level details of the interaction, including the specific residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the target induced by this compound binding. This information is critical for understanding the mechanism of action and for rational drug design efforts. X-ray crystallography has been successfully used to determine the structure of complexes between proteins and inhibitors, illustrating its utility in this area. nih.gov
Electrochemical and Biosensor-Based Detection Methods for Research Applications
Electrochemical methods and biosensors offer sensitive and selective approaches for detecting and quantifying analytes. In research settings, these techniques can be adapted for the detection of this compound, particularly in biological matrices or in studies investigating its electrochemical properties.
Electrochemical sensors typically measure an electrical signal (e.g., current, potential) generated by an electrochemical reaction involving the analyte. nih.gov While specific applications for this compound were not detailed, the development of electrochemical sensors for various biomarkers and chemical compounds is an active area of research. nih.gov
Biosensors combine a biological recognition element (e.g., enzyme, antibody, receptor) with a transducer that converts the biological recognition event into a measurable signal. physionet.org Biosensors are being developed for rapid and sensitive detection of various substances. nih.govmdpi.com Research has explored the use of biosensors in the context of studying analgesic effects, although not specifically for this compound. researchgate.net The potential exists to develop this compound-specific biosensors for research applications, such as monitoring its levels in experimental systems or studying its interaction with specific biological components immobilized on the sensor surface.
Theoretical and Computational Chemistry Applied to Rimazolium Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are widely used computational techniques to study the interactions between a small molecule (ligand), such as Rimazolium, and a biological macromolecule, typically a protein (receptor). These methods aim to predict the preferred binding orientation (binding mode) of the ligand within the binding site of the receptor and estimate the strength of the interaction (binding affinity).
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking algorithms explore various possible orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on an energy function to estimate binding affinity. This can help predict which biological targets a molecule like this compound might interact with and how it might bind. While specific detailed molecular docking studies for this compound were not extensively found in the search results, the technique is commonly applied in drug research to identify potential protein targets and understand the molecular basis of ligand-receptor interactions researchgate.netmdpi.comresearcher.lifenih.govnih.gov. One search result briefly mentions "protease and RNA polymerase docking" in a list that includes this compound, suggesting potential investigations into its interaction with these types of biological molecules googleapis.comgoogleapis.com. However, specific binding modes or affinity data from these potential studies were not available.
Conformational Analysis and Flexibility Studies
Understanding the conformational landscape and flexibility of a molecule is essential for predicting its behavior and interactions. Molecular dynamics simulations track the movement of atoms and molecules over time, providing insights into their dynamic behavior and exploring different possible conformations. Conformational analysis can also be performed using static calculations to identify stable conformers. A study on hexahydropyrido[1,2-a]pyrimidin-4-ones, compounds structurally related to this compound, utilized semiempirical quantum chemical calculations at the AM1 level to study their stereochemistry and conformational behavior clockss.orgmolaid.com. This research investigated cis- and trans-fused conformations and analyzed torsional angles, highlighting the influence of substituents on conformational preferences clockss.org. Such studies are crucial for understanding the three-dimensional structure of molecules in the this compound class, which directly impacts their ability to bind to targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These calculations can predict various properties, including energy levels, charge distribution, dipole moments, and spectroscopic parameters.
Prediction of Electronic Properties and Reaction Pathways
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate electronic properties and study reaction mechanisms mdpi.commaterialsproject.orgarxiv.orgsumitomo-chem.co.jpqulacs.orgrsc.orgaps.orgrsc.orgarxiv.orgscirp.org. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and predict the feasibility and kinetics of chemical transformations sumitomo-chem.co.jpbiophysics.orgresearchgate.netresearchgate.netbbc.co.uk. While direct quantum chemical studies detailing the electronic properties or reaction pathways of this compound were not prominently featured in the search results, computer modeling approaches have been mentioned in the context of explaining the reactivity of reagents used in the synthesis of compounds including this compound sulfate (B86663) researchgate.netresearchgate.netbenthamscience.com. This suggests that computational methods have been applied to understand the chemical reactions involved in obtaining this compound or its salts. Quantum chemical calculations can predict properties like HOMO-LUMO gaps, which are related to reactivity and electronic transitions scirp.orgresearchgate.net.
Spectroscopic Property Simulations for Experimental Validation
Computational chemistry can also be used to simulate spectroscopic properties, such as IR, Raman, and NMR spectra materialsmodeling.orgnih.govresearchgate.netmdpi.comrsc.orgresearchgate.net. These simulated spectra can be compared with experimental data to help identify and characterize compounds and validate theoretical models. For instance, quantum chemical calculations can predict vibrational frequencies and intensities in IR and Raman spectra or chemical shifts in NMR spectra nih.govresearchgate.netmdpi.comresearchgate.net. While specific simulations of this compound's spectroscopic properties were not found, studies on other molecules demonstrate the capability of these methods to aid in the interpretation and validation of experimental spectroscopic data mdpi.comrsc.orgresearchgate.net.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling involves creating an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a biological response researchgate.netmdpi.compreprints.orgnih.gov. These models can be derived from the structure of known ligands (ligand-based) or the structure of the target protein (receptor-based) nih.gov.
Pharmacophore models are widely used in virtual screening campaigns to search large databases of chemical compounds and identify potential new ligands with similar binding properties mdpi.comresearcher.liferesearchgate.netnih.govnih.gov. Virtual screening helps prioritize compounds for experimental testing, saving time and resources. While the search results did not provide information on pharmacophore models specifically developed for this compound or its targets, the technique is a standard tool in computational drug discovery pipelines to identify novel chemical entities with desired biological activity based on the properties of known active molecules or target binding sites mdpi.comresearcher.liferesearchgate.netnih.gov.
In Silico ADME Prediction (for preclinical research, excluding human clinical predictions)
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction plays a crucial role in preclinical drug discovery by enabling the early assessment of a compound's pharmacokinetic profile using computational methods. This approach helps prioritize promising candidates and identify potential liabilities before costly and time-consuming in vitro and in vivo studies are conducted. frontiersin.orgnih.govnih.govmdpi.comnih.gov For compounds like this compound, a non-narcotic analgesic, understanding its predicted ADME properties in silico is valuable in the preclinical evaluation phase. wikipedia.org
Computational methods employed for ADME prediction include quantitative structure-activity relationships (QSAR), machine learning models, molecular docking, and physiologically based pharmacokinetic (PBPK) modeling. frontiersin.orgnih.govnih.govmdpi.comnih.govfrontiersin.org These methods utilize the chemical structure of a compound to predict various parameters related to its fate within a biological system. frontiersin.orgmdpi.comnih.govfrontiersin.org
One specific in silico ADME prediction identified for this compound relates to its potential to cross the blood-brain barrier (BBB). The blood-brain barrier is a highly selective interface that controls the passage of substances from the bloodstream into the central nervous system. Predicting a compound's ability to permeate the BBB is important for drugs targeting the central nervous system or for assessing potential CNS side effects. Computational models can predict BBB permeability based on molecular descriptors. mcmaster.ca
Research indicates that this compound (PubChem CID 71940) is predicted to be BBB+. mcmaster.ca This in silico prediction suggests that this compound may have the capacity to cross the blood-brain barrier, an important consideration in preclinical assessments, particularly given its indication as an analgesic which may involve central mechanisms.
Beyond BBB permeability, preclinical in silico ADME prediction typically encompasses a range of properties crucial for evaluating a drug candidate. These commonly include:
Absorption: Predicted human intestinal absorption, Caco-2 permeability, and solubility. mdpi.comeijppr.comfrontiersin.org These parameters provide insights into how well a compound might be absorbed from the gastrointestinal tract if administered orally. mdpi.comfrontiersin.org
Distribution: Predicted volume of distribution, plasma protein binding, and tissue partitioning. mdpi.comnih.govfrontiersin.org These predictions help understand how the compound might distribute throughout the body's tissues and bind to plasma proteins. mdpi.comnih.govfrontiersin.org
Metabolism: Predicted metabolic pathways and interactions with key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.comtacir.pro In silico tools can predict which enzymes might metabolize the compound and whether it might inhibit or induce these enzymes. mdpi.com
Excretion: Predicted renal clearance and interaction with transporters like P-glycoprotein. mdpi.comfrontiersin.org These predictions offer insight into how the compound might be eliminated from the body. mdpi.comfrontiersin.org
While specific detailed in silico predictions for all these parameters for this compound were not extensively available in the reviewed literature, the BBB+ prediction provides a specific example of how computational methods are applied in the preclinical evaluation of this compound. mcmaster.ca The broader application of in silico ADME tools allows researchers to build a comprehensive predicted pharmacokinetic profile, guiding further experimental studies and informing decisions about chemical modifications to optimize properties. frontiersin.orgnih.govnih.govmdpi.comnih.gov
Detailed research findings regarding the in silico predicted blood-brain barrier permeability for this compound are summarized in the table below:
| Compound | PubChem CID | Predicted Property | Prediction | Source |
| This compound | 71940 | Blood-Brain Barrier (BBB) | BBB+ | mcmaster.ca |
In silico ADME prediction, as applied to compounds like this compound in preclinical research, represents a valuable initial step in characterizing their pharmacokinetic behavior, helping to streamline the drug discovery and development process. frontiersin.orgnih.govnih.govmdpi.comnih.gov
Advanced Research Perspectives and Future Directions in Rimazolium Studies
Identification of Unexplored Biological Targets and Signaling Pathways
While early research suggested that rimazolium's mechanism of action differs from that of prostaglandin (B15479496) synthesis inhibitors and morphine, the specific biological targets and signaling pathways involved are not fully characterized. nih.gov Future studies could utilize advanced techniques to identify the proteins or enzymes that this compound interacts with directly. Investigating its influence on various signaling cascades, beyond the initial observations related to histamine-serotonin and kinin phases of inflammation, could reveal a more comprehensive understanding of its anti-nociceptive and anti-inflammatory effects. nih.gov For instance, research could explore its potential interactions with ion channels, receptors, or intracellular signaling molecules that play a role in pain and inflammation pathways.
Opportunities for Novel Analogue Development Based on Mechanistic Insights
A deeper understanding of this compound's mechanism of action and its specific biological targets could pave the way for the rational design and synthesis of novel analogues. By identifying the key structural features of this compound responsible for its activity and understanding how they interact with biological targets, researchers could develop compounds with enhanced potency, selectivity, or altered pharmacokinetic properties. This could involve structural modifications to improve binding affinity, reduce potential off-target effects, or optimize absorption, distribution, metabolism, and excretion. The pyrido-pyrimidine core of this compound offers a scaffold for chemical modifications to explore structure-activity relationships in detail.
Methodological Innovations Applicable to this compound Research
Future research on this compound could benefit from the application of various methodological innovations. Techniques such as high-throughput screening could be employed to identify additional biological targets or to screen libraries of potential analogues for desired activities. emeraldgrouppublishing.com Advanced imaging techniques could help visualize the distribution of this compound in tissues and its interaction with targets at a cellular level. emeraldgrouppublishing.com In vitro and in vivo models that better mimic specific pain and inflammatory conditions could provide more relevant data on this compound's efficacy and mechanism. bioline.org.br Furthermore, computational approaches, such as molecular docking and dynamics simulations, could be used to predict interactions with potential targets and guide the design of novel analogues.
Addressing Fundamental Research Gaps and Limitations in Current Understanding
Several fundamental research gaps and limitations exist in the current understanding of this compound. The precise molecular mechanism underlying its analgesic and anti-inflammatory effects requires further elucidation. nih.gov While some studies have compared its effects to other analgesics, a comprehensive understanding of its comparative effectiveness across a wider range of pain and inflammatory conditions is needed. nih.gov Research into its pharmacokinetic and pharmacodynamic properties in various biological systems would provide valuable information for future development. smartresearcher.mengoconglem.com Addressing these gaps through rigorous and well-designed studies is crucial for determining the full therapeutic potential of this compound and its derivatives. lumenlearning.comnih.gov
Q & A
Q. What is the pharmacological classification of Rimazolium, and how does this inform experimental design in analgesic studies?
this compound is classified under the Anatomical Therapeutic Chemical (ATC) code N02BG02 as an "Other Analgesic and Antipyretic" agent . This classification guides researchers to design studies comparing its efficacy and safety profile with other N02BG-class drugs (e.g., Glafenin, Floctafenin) using standardized dosing protocols (e.g., 0.9 g oral dose for this compound). Experimental frameworks should incorporate in vivo pain models (e.g., thermal or mechanical nociception tests) and adhere to ATC-defined therapeutic categories for controlled variable selection .
Q. Table 1: N02BG-Class Analgesics and Standard Doses
| ATC Code | Substance | Standard Dose (Oral) |
|---|---|---|
| N02BG02 | This compound | 0.9 g |
| N02BG03 | Glafenin | 0.8 g |
| N02BG04 | Floctafenin | 1 g |
Q. What foundational methodologies are recommended for assessing this compound’s antipyretic efficacy in preclinical studies?
Researchers should employ a tiered approach:
Dose-response studies in fever-induced animal models (e.g., lipopolysaccharide-induced pyrexia) to establish effective thresholds.
Pharmacokinetic profiling using high-performance liquid chromatography (HPLC) to measure plasma concentration-time curves .
Control groups receiving placebo or reference antipyretics (e.g., paracetamol) to contextualize results .
Ensure adherence to OECD guidelines for toxicity screening during dose optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s metabolic interactions across studies?
Conflicting data (e.g., cytochrome P450 enzyme interactions) require:
- Meta-analysis of existing studies to identify heterogeneity sources (e.g., population genetics, dosing schedules) .
- Subgroup stratification in clinical trials based on CYP2D6/CYP3A4 polymorphism status .
- In vitro hepatic microsome assays to isolate this compound’s metabolic pathways under controlled conditions . Transparent reporting of confounding variables (e.g., comedications) is critical .
Q. What advanced experimental designs are optimal for elucidating this compound’s dual analgesic-antipyretic mechanism?
A hybrid in vitro/in vivo approach is recommended:
Receptor binding assays : Screen for affinity at prostaglandin receptors (PG E2) and opioid receptors to identify primary targets.
Knockout rodent models : Disrupt candidate receptors (e.g., COX-1/COX-2) to isolate mechanism-specific effects.
Microdialysis in CNS tissues : Measure neurotransmitter changes (e.g., serotonin, substance P) post-administration .
Triangulate findings with computational modeling of ligand-receptor dynamics .
Q. How should the PICOT framework be applied to structure clinical trials investigating this compound’s off-label uses?
- Population : Adults with neuropathic pain refractory to first-line analgesics.
- Intervention : this compound (0.9 g oral, twice daily).
- Comparison : Active comparator (e.g., gabapentin) or placebo.
- Outcome : Pain reduction (≥30% on VAS scale) at 8 weeks.
- Time : 12-week double-blind phase with 4-week follow-up .
This framework ensures alignment with ethical and regulatory standards for off-label research .
Q. Table 2: Methodological Comparison for Mechanism Studies
| Approach | Strengths | Limitations |
|---|---|---|
| In vitro | High throughput, controlled conditions | Limited physiological relevance |
| In vivo | Holistic systemic effects | Ethical constraints |
| Computational | Predicts binding affinities | Requires empirical validation |
Q. What strategies mitigate bias in retrospective analyses of this compound’s long-term safety data?
- Propensity score matching : Balance covariates (e.g., age, comorbidities) across treatment groups.
- Sensitivity analyses : Test robustness against unmeasured confounders.
- Independent adjudication : Blind third-party reviewers assess adverse events .
Data should be sourced from multicenter registries to enhance generalizability .
Methodological Guidelines
Q. How can researchers ensure reproducibility in studies examining this compound’s pharmacokinetics?
- Standardized protocols : Use validated HPLC or LC-MS/MS methods for plasma concentration measurements .
- Open science practices : Share raw data, code for pharmacokinetic modeling (e.g., non-compartmental analysis), and detailed lab protocols .
- Cross-lab replication : Collaborate with independent labs to verify absorption half-life (t½) and bioavailability (AUC) results .
Q. What ethical considerations are paramount when designing human trials for this compound?
- Informed consent : Disclose off-label use risks and alternative therapies.
- Data safety monitoring boards (DSMBs) : Implement for interim efficacy/toxicity reviews.
- Post-trial access : Plan for continued treatment in resource-limited settings per Helsinki Declaration guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
